![molecular formula C24H18Cl2N2O2S2 B2961919 5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide CAS No. 325987-24-4](/img/structure/B2961919.png)

5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

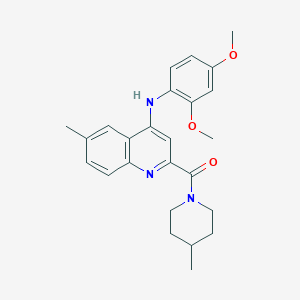

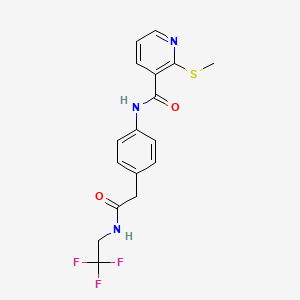

This compound is a chemical intermediate often used in organic synthesis and in the chemical industry . It is also a part of the synthesis of certain drugs .

Synthesis Analysis

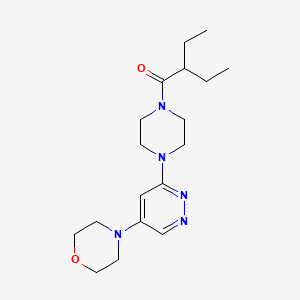

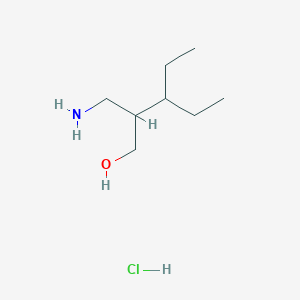

The synthesis of this compound involves starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . There are also other methods for its synthesis, such as the one involving 2-chlorothiophene as an initial raw material .Molecular Structure Analysis

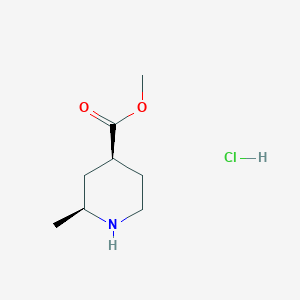

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The compound also contains chloro, carbonyl, and amine groups .Chemical Reactions Analysis

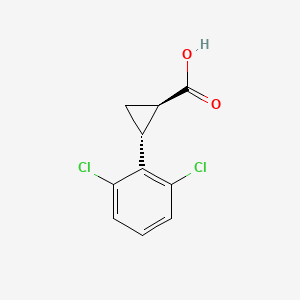

The compound is involved in various chemical reactions, particularly in the synthesis of drugs. For instance, it plays a crucial role in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders .Physical And Chemical Properties Analysis

The compound has a melting point of 44°C and a boiling point of 122-127°C/16Torr. Its density is 1.50, and its refractive index is between 1.6040 and 1.6080 .科学的研究の応用

Antiviral Research

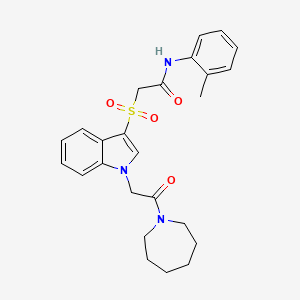

The indole scaffold found in many synthetic drug molecules, including derivatives similar to our compound, has shown high affinity for multiple receptors, making it valuable in antiviral research . Compounds with this structure have been investigated for their inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus, highlighting their potential in developing new antiviral therapies.

Anti-inflammatory and Anticancer Applications

Indole derivatives, which share structural similarities with our compound, are known for their anti-inflammatory and anticancer activities . These compounds have been synthesized and tested for their biological activities, providing a basis for further exploration in the treatment of inflammatory diseases and various forms of cancer.

Pharmaceutical Synthesis Intermediates

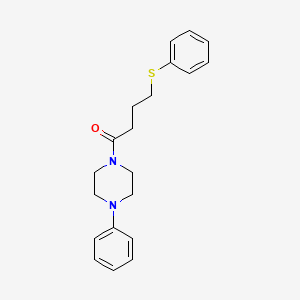

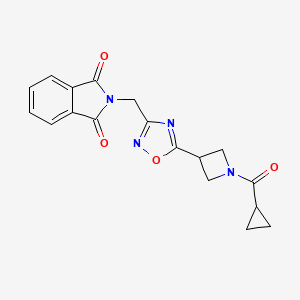

The compound’s structure, featuring a thiophene ring, makes it a valuable intermediate in pharmaceutical synthesis. Thiophene derivatives play a crucial role in the development of new drugs due to their special reactivity and have been used in synthesizing medications for a wide array of diseases, including antiretroviral, antidiabetic, and anticancer drugs .

Thromboembolic Disorder Treatment

Specific derivatives of thiophene, which are structurally related to our compound, have been identified as inhibitors of clotting factor Xa. This suggests their use as agents for the prophylaxis and/or treatment of thromboembolic disorders, such as myocardial infarction, stroke, and deep venous thromboses .

Organic Synthesis and Catalysis

The compound’s structural features, particularly the presence of amide groups, make it relevant in the field of organic synthesis and catalysis. Amides are essential in the development of new techniques for the preparation of organic compounds, with applications extending to pharmaceuticals, agrochemicals, and polymers .

作用機序

特性

IUPAC Name |

5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUBCASDIPFRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)